molecular formula C13H9NO3 B6386750 3-(4-Formylphenyl)isonicotinic acid, 95% CAS No. 1261929-73-0

3-(4-Formylphenyl)isonicotinic acid, 95%

Cat. No. B6386750
CAS RN: 1261929-73-0
M. Wt: 227.21 g/mol
InChI Key: DLINIYBSUSWTSV-UHFFFAOYSA-N
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Description

3-(4-Formylphenyl)isonicotinic acid (FPIA) is a naturally occurring organic compound found in plants, fungi, and bacteria. It is a derivative of isonicotinic acid and has a wide range of biological activities, including anti-inflammatory and anti-cancer effects. FPIA has been studied extensively in recent years due to its potential therapeutic applications and is currently being investigated for its potential use in laboratory experiments.

Scientific Research Applications

3-(4-Formylphenyl)isonicotinic acid, 95% has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory and anti-cancer effects, as well as an ability to inhibit the growth of certain bacteria. In addition, 3-(4-Formylphenyl)isonicotinic acid, 95% has been shown to have antioxidant, anti-diabetic, and antifungal activity. It has also been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.

Mechanism of Action

The exact mechanism of action of 3-(4-Formylphenyl)isonicotinic acid, 95% is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Inhibition of these enzymes can lead to decreased inflammation and reduced cancer cell growth. In addition, 3-(4-Formylphenyl)isonicotinic acid, 95% has been shown to have an effect on the expression of certain genes, which may explain its anti-diabetic and antifungal activity.
Biochemical and Physiological Effects
3-(4-Formylphenyl)isonicotinic acid, 95% has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as COX-2 and LOX, which can lead to decreased inflammation and reduced cancer cell growth. In addition, 3-(4-Formylphenyl)isonicotinic acid, 95% has been found to have antioxidant, anti-diabetic, and antifungal activity. It has also been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
Advantages and Limitations for Laboratory Experiments
The use of 3-(4-Formylphenyl)isonicotinic acid, 95% in laboratory experiments has a number of advantages. It is a naturally occurring compound, so it is relatively easy to obtain and is relatively inexpensive. In addition, it is stable and can be stored for long periods of time. However, there are also some limitations to its use in laboratory experiments. 3-(4-Formylphenyl)isonicotinic acid, 95% is a relatively new compound, so there is still a lack of knowledge about its exact mechanism of action and potential side effects. In addition, it is not yet approved for use in humans, so its use in laboratory experiments should be done with caution.

Future Directions

The potential applications of 3-(4-Formylphenyl)isonicotinic acid, 95% are still being explored, and there are a number of future directions for research. Further studies are needed to better understand its mechanism of action and to determine its potential therapeutic applications. In addition, research is needed to investigate the potential side effects of 3-(4-Formylphenyl)isonicotinic acid, 95% and to develop more efficient methods for synthesizing the compound. Finally, further research is needed to explore the potential uses of 3-(4-Formylphenyl)isonicotinic acid, 95% in laboratory experiments and to develop new and improved laboratory protocols for its use.

Synthesis Methods

3-(4-Formylphenyl)isonicotinic acid, 95% can be synthesized by reacting 4-formylphenol with isonicotinic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an aqueous medium at room temperature, and the resulting product is purified by recrystallization or column chromatography. The yield of the reaction is typically greater than 95%.

properties

IUPAC Name

3-(4-formylphenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-8-9-1-3-10(4-2-9)12-7-14-6-5-11(12)13(16)17/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLINIYBSUSWTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687032
Record name 3-(4-Formylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Formylphenyl)isonicotinic acid

CAS RN

1261929-73-0
Record name 4-Pyridinecarboxylic acid, 3-(4-formylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261929-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Formylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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